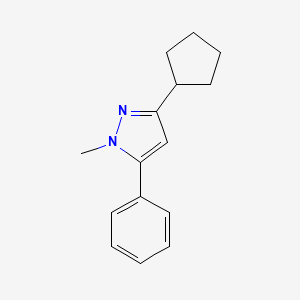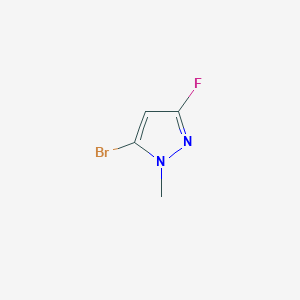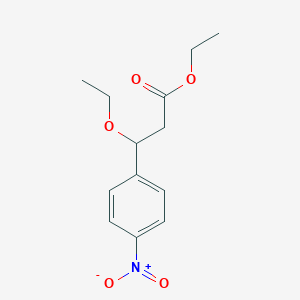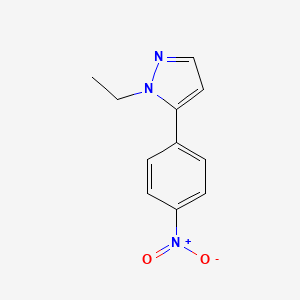
2,6-Dimethyl 4-(prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl 4-(prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with dimethyl groups at positions 2 and 6, and a prop-2-yn-1-yloxy group at position 4. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 2,6-Dimethyl 4-(prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylate can be achieved through several synthetic routes. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and ammonia or an amine to form a dihydropyridine derivative . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.
Analyse Des Réactions Chimiques
2,6-Dimethyl 4-(prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Addition: The alkyne group in the compound can participate in addition reactions, such as hydrogenation or halogenation, to form saturated or halogenated derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,6-Dimethyl 4-(prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl 4-(prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to act as a calcium channel antagonist, blocking the influx of calcium ions into cells . This action can lead to neuroprotective effects by preventing calcium-induced neuronal damage. Additionally, the compound may interact with other molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparaison Avec Des Composés Similaires
2,6-Dimethyl 4-(prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylate can be compared with other similar compounds, such as:
2,6-Dimethyl 4-(prop-2-YN-1-yloxy)phenyl derivatives: These compounds share a similar structural motif but differ in the substitution pattern on the aromatic ring.
Propargyl-containing compounds: Compounds with a propargyl group, such as propargylamines, exhibit similar reactivity and biological activities.
Pyridine derivatives: Other pyridine derivatives with different substituents may have distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C12H11NO5 |
|---|---|
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
dimethyl 4-prop-2-ynoxypyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C12H11NO5/c1-4-5-18-8-6-9(11(14)16-2)13-10(7-8)12(15)17-3/h1,6-7H,5H2,2-3H3 |
Clé InChI |
SJNZWVIOUGOVFY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B13895011.png)

![1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]azetidine-3-carbonitrile](/img/structure/B13895019.png)


![N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine](/img/structure/B13895027.png)
![4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13895039.png)
![2-[Dimethyl(phenyl)silyl]ethanamine](/img/structure/B13895046.png)
![5-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13895049.png)





